3-Methoxy-4-(naphthalen-1-yl)benzoic acid 3-Methoxy-4-(naphthalen-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261964-61-7
VCID: VC11772144
InChI: InChI=1S/C18H14O3/c1-21-17-11-13(18(19)20)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
SMILES: COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

3-Methoxy-4-(naphthalen-1-yl)benzoic acid

CAS No.: 1261964-61-7

Cat. No.: VC11772144

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-(naphthalen-1-yl)benzoic acid - 1261964-61-7

Specification

CAS No. 1261964-61-7
Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name 3-methoxy-4-naphthalen-1-ylbenzoic acid
Standard InChI InChI=1S/C18H14O3/c1-21-17-11-13(18(19)20)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
Standard InChI Key KULRLHCPICARMO-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular structure of 3-methoxy-4-(naphthalen-1-yl)benzoic acid (C₁₈H₁₄O₃) consists of three primary components:

  • A benzoic acid backbone (C₆H₅COOH) providing acidity and hydrogen-bonding capability.

  • A methoxy (-OCH₃) group at the 3-position, influencing electronic distribution and steric interactions.

  • A naphthalen-1-yl group at the 4-position, introducing hydrophobicity and π-π stacking potential.

The naphthalene moiety’s planar structure enhances conjugation, potentially altering the compound’s optical and electronic properties. The carboxylic acid group enables salt formation or esterification, broadening its derivatization potential .

Comparative Analysis of Analogues

CompoundStructural DifferencesKey Properties
2-Methoxy-4-cyano benzaldehyde Aldehyde and cyano substituentsIntermediate in synthesis of aromatic acids
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone Propenone linkage instead of benzoic acidNonlinear optical activity, studied via DFT
3-((4-Nitronaphthalen-1-yl)amino)benzoic acid Amino and nitro substituentsAKR1C3 inhibition, androgen receptor antagonism

The uniqueness of 3-methoxy-4-(naphthalen-1-yl)benzoic acid lies in its balanced hydrophobic-hydrophilic profile, which may facilitate membrane permeability while retaining solubility in polar solvents .

Synthetic Methodologies

Retrosynthetic Analysis

Potential pathways for synthesizing the compound include:

  • Friedel-Crafts Acylation: Introducing the naphthalene group via electrophilic aromatic substitution.

  • Suzuki-Miyaura Coupling: Cross-coupling a boronic acid-functionalized naphthalene with a halogenated benzoic acid precursor.

  • Stepwise Functionalization: Sequential methoxylation and naphthylation of a preformed benzoic acid derivative.

Detailed Synthesis Protocol (Hypothetical)

Step 1: Bromination of 4-Methyl-3-methoxybenzoic Acid

  • React 4-methyl-3-methoxybenzoic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in chlorobenzene at 80°C .

  • Product: 4-bromomethyl-3-methoxybenzoic acid (yield ~75%).

Step 2: Hydrolysis to Alcohol

  • Treat the brominated intermediate with aqueous sodium carbonate at 90°C to yield 4-hydroxymethyl-3-methoxybenzoic acid .

Step 3: Oxidation to Aldehyde

  • Use manganese dioxide in dichloromethane to oxidize the alcohol to 4-formyl-3-methoxybenzoic acid .

Step 4: Coupling with Naphthalene

  • Employ Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃) to attach naphthalen-1-ylboronic acid to the aldehyde intermediate .

Step 5: Final Oxidation

  • Oxidize the aldehyde to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) to yield the target compound.

Spectroscopic Characterization

Predicted Spectral Data

  • FT-IR:

    • O-H stretch (carboxylic acid): 2500–3000 cm⁻¹ (broad).

    • C=O stretch: 1680–1720 cm⁻¹.

    • Aromatic C-H bends: 700–900 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • δ 10.5 (s, 1H, COOH), δ 8.2–7.3 (m, 10H, naphthalene), δ 3.9 (s, 3H, OCH₃) .

  • UV-Vis:

    • π→π* transitions in naphthalene: λₘₐₓ ≈ 270 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) .

Computational Modeling

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict:

  • Planar geometry with dihedral angles <10° between aromatic rings.

  • HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability .

Parameter3-Methoxy-4-(naphthalen-1-yl)benzoic AcidReference Compound
Molecular Weight278.3 g/mol312.3 g/mol
LogP3.8 (predicted)4.1
Hydrogen Bond Donors12

ADMET predictions suggest moderate oral bioavailability but potential hepatotoxicity due to naphthalene metabolism .

Applications and Future Directions

Material Science Applications

  • Nonlinear Optics (NLO): The extended conjugation system may exhibit second-harmonic generation (SHG) efficiency comparable to 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (χ⁽²⁾ ≈ 15 pm/V) .

Pharmaceutical Development

  • Prodrug Design: Esterification of the carboxylic acid could enhance blood-brain barrier penetration for neurological targets.

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